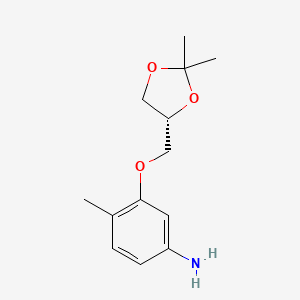
(R)-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-methylaniline is an organic compound that features a complex molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-methylaniline typically involves multiple steps One common method starts with the preparation of the 2,2-dimethyl-1,3-dioxolane moiety, which is then coupled with a methoxy group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are crucial to ensure high yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions
®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
科学的研究の応用
Chemistry
In chemistry, ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-methylaniline is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to interact with specific proteins makes it a valuable tool for biochemical assays.
Medicine
In medicinal chemistry, ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-methylaniline is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-methylaniline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
類似化合物との比較
Similar Compounds
- ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-ethylaniline
- ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-propylaniline
- ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-butylaniline
Uniqueness
What sets ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-methylaniline apart from similar compounds is its specific stereochemistry and the presence of the methoxy group
特性
分子式 |
C13H19NO3 |
|---|---|
分子量 |
237.29 g/mol |
IUPAC名 |
3-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]-4-methylaniline |
InChI |
InChI=1S/C13H19NO3/c1-9-4-5-10(14)6-12(9)15-7-11-8-16-13(2,3)17-11/h4-6,11H,7-8,14H2,1-3H3/t11-/m1/s1 |
InChIキー |
ITMPOKGBBJRGFF-LLVKDONJSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)N)OC[C@@H]2COC(O2)(C)C |
正規SMILES |
CC1=C(C=C(C=C1)N)OCC2COC(O2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


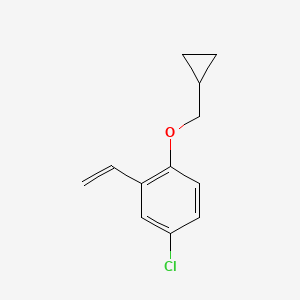
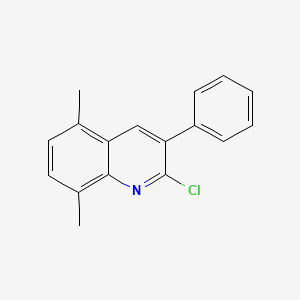
![3-Chloro-4'-methoxy-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B15339802.png)
![trans [(E)-4-(2-Tributylstannanylvinyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B15339805.png)


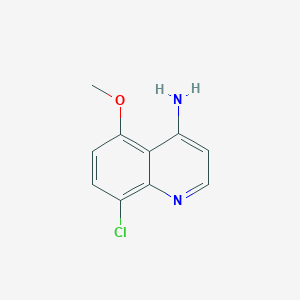
![[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15339830.png)


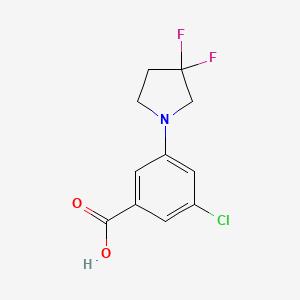

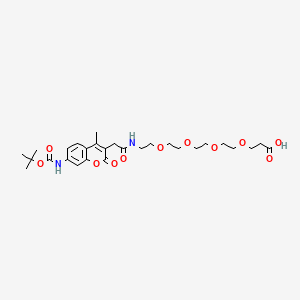
![7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15339872.png)
